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Compound of Interest

Compound Name: AM-095 Sodium

Cat. No.: B560099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AM-095 Sodium, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has

demonstrated significant therapeutic potential in preclinical models of fibrosis.[1] A thorough

understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for its

continued development and potential clinical translation. This technical guide provides a

comprehensive overview of the core pharmacokinetic data, experimental methodologies, and

associated signaling pathways of AM-095 Sodium.

Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of AM-095 Sodium has been characterized in rats and dogs,

revealing high oral bioavailability and a moderate half-life.[1][2] A summary of the key

quantitative data is presented in the table below for ease of comparison.
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Paramete
r

Species
Dosing
Route

Dose Cmax Tmax t1/2

AM-095

Rat

(Sprague-

Dawley)

Oral 10 mg/kg 41 µM 2 h 1.79 h

AM-095

Rat

(Sprague-

Dawley)

Intravenou

s
2 mg/kg 12 µM 15 min 1.79 h

AM-095
Dog

(Beagle)
Oral 5 mg/kg 21 µM 15 min -

AM-095
Dog

(Beagle)

Intravenou

s
2 mg/kg - - -

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

t1/2: Half-life. Data compiled from available preclinical studies.[2][3]

Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic evaluation of

AM-095 Sodium.

Animal Models
Rats: Male Sprague-Dawley rats, weighing between 250-300g, with surgically implanted

jugular vein catheters were utilized.[2]

Dogs: Male beagle dogs were used for pharmacokinetic studies.[2]

Mice: C57Bl/6 mice were used in studies investigating the in vivo effects of AM-095.[2]

For all studies, animals were fasted for 15 to 24 hours prior to the administration of the

compound.[2]

Drug Administration
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Intravenous (IV) Administration:

In rats, AM-095 was administered as a 2 mg/kg bolus injection in 0.9% saline into the

jugular vein at a volume of 1 mL/kg.[2]

In dogs, a 2 mg/kg intravenous dose was administered.[2]

Oral (PO) Administration:

In rats, AM-095 was administered via oral gavage at a dose of 10 mg/kg as a solution in

0.5% methylcellulose, with a volume of 3 mL/kg.[2]

In dogs, a single oral dose of 5 mg/kg was administered.[2]

In mice, AM-095 was administered by oral gavage at 30 mg/kg.[2]

Sample Collection and Analysis
Blood Collection:

In rats, blood samples were collected via the jugular vein catheter. After each sample

collection, the catheter was flushed with an equivalent volume of saline.[2]

In mice, blood was collected at various time points (0, 4, 8, 9, 12, and 24 hours) via

cardiac puncture under anesthesia into sodium EDTA tubes.[2]

Plasma Preparation: Whole blood was centrifuged to prepare plasma samples.[2]

Sample Storage: Plasma samples were stored frozen at -80°C prior to analysis.[2]

Analytical Method: The concentration of AM-095 in plasma samples was determined using

liquid chromatography/mass spectrometry (LC/MS).[2]

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the pharmacokinetic studies of AM-
095 Sodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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